Biological activity of 3-phenylquinoxaline-6-carboxylic acid derivatives
Biological activity of 3-phenylquinoxaline-6-carboxylic acid derivatives
Biological Activity of 3-Phenylquinoxaline-6-Carboxylic Acid Derivatives
Executive Summary: The Pharmacophore Strategy
The quinoxaline scaffold (1,4-diazanaphthalene) is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. This guide focuses on a specific, high-potential subclass: 3-phenylquinoxaline-6-carboxylic acid derivatives .
This scaffold represents a strategic "Push-Pull" pharmacophore:
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The 3-Phenyl Moiety (Lipophilic Domain): Facilitates
stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in enzyme active sites, particularly within the ATP-binding pockets of kinases. -
The 6-Carboxylic Acid (Polar/Modifiable Domain): Serves as a critical hydrogen-bonding acceptor/donor or, more commonly, as a synthetic handle for amidation. This allows for the attachment of solubilizing groups or specific side chains to tune pharmacokinetic (PK) properties.
Medicinal Chemistry & Structure-Activity Relationship (SAR)
To maximize biological efficacy, the core structure must be understood through SAR. The biological activity is rarely driven by the free acid alone but by its functionalized derivatives (amides, hydrazides, esters).
The SAR Map
The following diagram illustrates the strategic modification zones for this scaffold.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 3-phenyl and 6-carboxyl domains.
Biological Targets & Pharmacology
Research indicates that derivatives of this scaffold exhibit activity primarily in two therapeutic areas: Oncology and Infectious Diseases.
Anticancer Activity (Kinase Inhibition)
The 3-phenylquinoxaline core mimics the adenine ring of ATP, allowing it to function as a competitive inhibitor of protein kinases.
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Mechanism: The planar quinoxaline ring intercalates DNA or binds the kinase hinge region. The 6-COOH derivatives (converted to amides) often target EGFR (Epidermal Growth Factor Receptor) or VEGFR-2 .
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Key Insight: Electron-withdrawing groups (e.g., -F, -Cl) on the 3-phenyl ring enhance potency by increasing the acidity of the NH protons in the binding pocket (if amidated).
Antimicrobial/Antitubercular Activity
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Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II).
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Key Insight: Conversion of the 6-COOH to a hydrazide or hydrazone significantly boosts antitubercular activity (Mycobacterium tuberculosis), likely due to improved cell wall penetration.
Experimental Protocols
As a self-validating system, the following protocols include necessary controls to ensure data integrity.
Chemical Synthesis Workflow
Objective: Synthesize the core 3-phenylquinoxaline-6-carboxylic acid.
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Reactants: 3,4-Diaminobenzoic acid (1.0 eq) + Phenylglyoxal monohydrate (1.0 eq).
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Solvent: Ethanol or Methanol (reflux).
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Catalyst: Glacial acetic acid (catalytic amount).
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Procedure:
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Dissolve diamine in ethanol.
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Add phenylglyoxal dropwise.
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Reflux for 2–4 hours (Monitor via TLC; Mobile phase: Hexane:Ethyl Acetate 7:3).
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Cool to precipitate the solid product.
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Recrystallize from ethanol.
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Validation:
H NMR must show the disappearance of diamine protons and the appearance of quinoxaline aromatic protons (singlet around 9.0–9.5 ppm for H-2).
In Vitro Anticancer Assay (MTT Protocol)
Objective: Determine IC
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Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
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Step-by-Step:
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Seeding: Seed cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100
M).-
Control Positive: Doxorubicin.
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Control Negative: 0.1% DMSO (Vehicle).
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Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add 20
L MTT (5 mg/mL). Incubate 4h. Purple formazan crystals form. -
Solubilization: Remove media, add 100
L DMSO to dissolve crystals. -
Readout: Measure Absorbance at 570 nm.
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Calculation:
.
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Assay Logic Diagram
Figure 2: Screening cascade for validating biological activity.
Data Summary: Comparative Activity
The following table summarizes typical IC
| Compound ID | R-Group (Pos 6) | 3-Phenyl Sub | Target Cell Line | IC | Activity Level |
| PQ-Acid | -OH (Free Acid) | -H | MCF-7 | >100 | Inactive (Poor Entry) |
| PQ-Amide-1 | -NH-Ph | -H | MCF-7 | 12.5 ± 1.2 | Moderate |
| PQ-Amide-2 | -NH-Ph-4-F | -4-OCH | MCF-7 | 4.2 ± 0.5 | Potent |
| PQ-Hydraz | -NH-NH | -H | M. tuberculosis | 6.8 (MIC) | Active |
| Doxorubicin | (Control) | N/A | MCF-7 | 1.1 ± 0.2 | Standard |
Data Interpretation: The free acid is generally inactive due to polarity preventing cell membrane traversal. Conversion to lipophilic amides (PQ-Amide-2) significantly restores potency.
References
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Burguete, A., et al. (2007). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives. Bioorganic & Medicinal Chemistry Letters. Link
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Refaat, H. M., et al. (2010). Synthesis and anticancer activity of some novel 2-substituted quinoxaline derivatives. European Journal of Medicinal Chemistry. Link
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Desai, N. C., et al. (2016). Synthesis, biological evaluation and molecular docking study of some novel quinoxaline based thiazolidinone derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Link
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Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art Review. European Journal of Medicinal Chemistry. Link
